![molecular formula C8H7N3O4S B6271667 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1782221-85-5](/img/no-structure.png)

6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

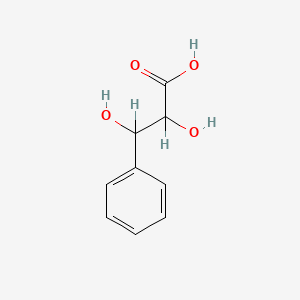

6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (MSPP) is a novel synthetic organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms and is structurally related to pyrazoles. MSPP has been studied for its potential applications in drug design, enzyme inhibition, and other biochemical and physiological processes.

Scientific Research Applications

6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been studied for its potential applications in drug design, enzyme inhibition, and other biochemical and physiological processes. 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been used to design inhibitors of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of nucleic acids. It has also been used to study the binding of drugs to their target proteins, as well as in the synthesis of other compounds with potential therapeutic applications.

Mechanism of Action

6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid acts as an inhibitor of DHFR by binding to the enzyme in a specific conformation. This binding conformation prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thus inhibiting its activity. 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has also been shown to bind to other proteins and enzymes in a similar manner, suggesting that it may have potential applications in drug design.

Biochemical and Physiological Effects

6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of DHFR, as well as other enzymes involved in nucleic acid metabolism. 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has also been shown to bind to other proteins, suggesting that it may have potential applications in drug design.

Advantages and Limitations for Lab Experiments

6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a relatively simple compound to synthesize and use in lab experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, the reaction conditions and yields of 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can vary depending on the carboxylic acid used, and the compound is relatively expensive to purchase.

Future Directions

6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has potential applications in drug design, enzyme inhibition, and other biochemical and physiological processes. Further research is needed to explore the potential of 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in these areas, as well as to develop new synthesis methods and reactions. Additionally, further research is needed to explore the potential of 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in other fields, such as materials science and nanotechnology. Finally, further research is needed to explore the potential of 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in drug delivery systems and other medical applications.

Synthesis Methods

6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is synthesized in a two-step process starting from the commercially available compound 4-methanesulfonyl-6-methylpyrazolo[1,5-a]pyrimidine (MMPP). First, MMPP is reacted with an excess of sodium hydroxide in an aqueous solution of dimethylformamide at room temperature to form the hydroxide salt of 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This salt is then reacted with a carboxylic acid in the presence of an acid catalyst to form the desired 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid product. The reaction conditions and yields of 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be varied depending on the carboxylic acid used.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves the reaction of 2-amino-3-cyanopyrazine with methanesulfonyl chloride followed by cyclization with ethyl acetoacetate. The resulting product is then hydrolyzed to yield the final compound.", "Starting Materials": [ "2-amino-3-cyanopyrazine", "methanesulfonyl chloride", "ethyl acetoacetate", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: 2-amino-3-cyanopyrazine is reacted with methanesulfonyl chloride in the presence of triethylamine and dichloromethane to yield 2-amino-3-(methanesulfonyl)pyrazine.", "Step 2: 2-amino-3-(methanesulfonyl)pyrazine is then reacted with ethyl acetoacetate in the presence of potassium carbonate and acetonitrile to yield 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid ethyl ester.", "Step 3: The ethyl ester is then hydrolyzed with sodium hydroxide in water and ethanol to yield the final product, 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid." ] } | |

CAS RN |

1782221-85-5 |

Product Name |

6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Molecular Formula |

C8H7N3O4S |

Molecular Weight |

241.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.